molecular formula C28H24N4O B11326000 2-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline

2-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11326000
M. Wt: 432.5 g/mol
InChI Key: RMPQGLRSXHYDTH-UHFFFAOYSA-N
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Description

2-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core fused with a tetrahydroisoquinoline moiety

Chemical Reactions Analysis

Types of Reactions

2-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as a selective inhibitor of JAK1, a kinase involved in various signaling pathways . The inhibition of JAK1 can result in the modulation of immune responses and cell proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H24N4O

Molecular Weight

432.5 g/mol

IUPAC Name

2-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C28H24N4O/c1-33-24-13-11-23(12-14-24)32-18-25(21-8-3-2-4-9-21)26-27(29-19-30-28(26)32)31-16-15-20-7-5-6-10-22(20)17-31/h2-14,18-19H,15-17H2,1H3

InChI Key

RMPQGLRSXHYDTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCC5=CC=CC=C5C4)C6=CC=CC=C6

Origin of Product

United States

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